5-Isopropyl-2,4-dimethoxybenzaldehyde
Description
Significance of Aromatic Aldehydes in Organic Chemistry Research
Aromatic aldehydes, the parent category for substituted benzaldehydes, are fundamental building blocks in organic synthesis. The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidation/reduction reactions. This reactivity allows chemists to construct complex molecular architectures from relatively simple starting materials. Furthermore, many aromatic aldehydes are found in nature, contributing to the flavors and fragrances of many plants and spices. Their utility extends to various industries, where they are used in the formulation of perfumes, pharmaceuticals, and agrochemicals.
Overview of Methoxy-Substituted Benzaldehydes as Research Subjects
The introduction of methoxy (B1213986) groups (-OCH3) onto the benzaldehyde (B42025) scaffold significantly alters its electronic properties. The methoxy group is an electron-donating group, which can influence the reactivity of both the aromatic ring and the aldehyde functionality. Methoxy-substituted benzaldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 2,4-dimethoxybenzaldehyde (B23906), are common intermediates in the synthesis of more complex molecules. chemimpex.com They are often studied to understand the effects of substituent electronics on reaction mechanisms and to develop new synthetic methodologies. Research has shown their utility in the preparation of pharmaceuticals and other biologically active compounds.
Rationale for Academic Investigation of 5-Isopropyl-2,4-dimethoxybenzaldehyde
The specific compound, this compound, presents a unique combination of substituents that warrants academic investigation. The presence of two electron-donating methoxy groups at positions 2 and 4, along with a bulky, electron-donating isopropyl group at position 5, creates a sterically hindered and electron-rich aromatic system.
The rationale for its academic investigation can be broken down into several key areas:
Synthetic Utility : Its unique substitution pattern makes it a potentially valuable intermediate for the synthesis of novel compounds, particularly in the pharmaceutical and fragrance industries. The combination of methoxy and isopropyl groups could impart desirable properties such as increased lipophilicity or specific biological activity in target molecules. chemimpex.com
Steric and Electronic Effects : The interplay of the steric hindrance from the isopropyl group and the electronic effects of the two methoxy groups on the reactivity of the aldehyde function is a subject of academic interest. Studying its reactions can provide deeper insights into the principles of physical organic chemistry.
Spectroscopic and Structural Analysis : A detailed analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) would contribute to the broader understanding of structure-property relationships in substituted aromatic systems.
Despite its potential, it is important to note that specific research focused solely on this compound is limited in the publicly available scientific literature. Much of the understanding of its properties and potential reactivity is inferred from the study of related substituted benzaldehydes.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2,4-dimethoxy-5-isopropylbenzaldehyde |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| CAS Number | 344396-19-6 chemscene.com |
Synthesis and Reactivity
Detailed, peer-reviewed synthetic procedures specifically for this compound are not widely reported. However, its synthesis can be conceptually approached through established methods for aromatic formylation and substitution. Plausible synthetic strategies could involve the Friedel-Crafts formylation of 1,3-dimethoxy-4-isopropylbenzene or the multi-step functionalization of a simpler aromatic precursor. For instance, methods used for the synthesis of isomers like 2,5-dimethoxybenzaldehyde, which can involve the Reimer-Tiemann reaction followed by methylation, could potentially be adapted. chemicalbook.comchemicalbook.com
The reactivity of this compound is dictated by its functional groups. The aldehyde group is expected to undergo typical reactions such as:
Condensation Reactions : Reaction with amines to form Schiff bases or with active methylene (B1212753) compounds in reactions like the Knoevenagel or Claisen-Schmidt condensations. researchgate.net
Oxidation : Conversion to the corresponding carboxylic acid (5-isopropyl-2,4-dimethoxybenzoic acid) using common oxidizing agents.
Reduction : Transformation to the corresponding alcohol (5-isopropyl-2,4-dimethoxybenzyl alcohol) via hydride reagents like sodium borohydride (B1222165).
The electron-rich nature of the aromatic ring, due to the methoxy and isopropyl substituents, would likely activate it towards electrophilic aromatic substitution, although the positions of further substitution would be influenced by the directing effects of the existing groups and steric hindrance.
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively published. However, based on its structure, the expected spectroscopic characteristics can be predicted.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (downfield shift), aromatic protons, isopropyl group protons (a doublet and a septet), and methoxy group protons (singlets). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with varying shifts due to substituents), isopropyl carbons, and methoxy carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the aromatic ring, alkyl groups, and C-O stretches of the methoxy groups. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of benzaldehydes and the loss of methyl and isopropyl groups. |
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,4-dimethoxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3 |
InChI Key |
DKNBFMRTFISQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 5 Isopropyl 2,4 Dimethoxybenzaldehyde
Retrosynthetic Analysis and Key Precursors
A thorough retrosynthetic analysis of 5-isopropyl-2,4-dimethoxybenzaldehyde reveals several viable pathways originating from commercially available or readily synthesizable starting materials. The primary disconnection involves the formyl group, suggesting that the final step could be a formylation of an appropriately substituted benzene (B151609) ring. This leads to the key precursor, 4-isopropyl-1,3-dimethoxybenzene. Further disconnection of this precursor points to several foundational aromatic compounds.
Utilization of Isopropyl-m-xylene Derivatives
While not a commonly documented direct route, the synthesis could theoretically begin from isopropyl-m-xylene. This approach would require subsequent oxidation of the methyl groups and methoxylation, a multi-step process that presents significant challenges in controlling regioselectivity and functional group transformations. The complexity and potential for low yields make this a less favored synthetic strategy compared to alternatives that start with more functionalized precursors.
Derivatization from Phenolic Precursors (e.g., 4-methoxyphenol (B1676288), 2-hydroxy-5-methoxybenzaldehyde)
A more practical and widely employed strategy involves the use of phenolic precursors. These compounds offer the advantage of activating the aromatic ring for electrophilic substitution and providing existing oxygen functionality that can be readily alkylated to the desired methoxy (B1213986) groups.
A plausible route starts with 4-isopropylresorcinol . This key intermediate can be synthesized through a multi-step process beginning with 2,4-dihydroxyacetophenone. The phenolic hydroxyl groups are first protected, for instance, as benzyl (B1604629) ethers. The protected ketone then reacts with a methylating agent like a Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol. Subsequent acid-catalyzed dehydration and catalytic hydrogenation yields 4-isopropylresorcinol.
Once 4-isopropylresorcinol is obtained, a double methylation of the hydroxyl groups using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) would yield the crucial precursor, 4-isopropyl-1,3-dimethoxybenzene .
Another approach could involve the Reimer-Tiemann reaction on 4-isopropylresorcinol itself. This reaction introduces a formyl group ortho to a hydroxyl group. mychemblog.comwikipedia.org Subsequent methylation of the remaining hydroxyl groups would then lead to the target molecule. The regioselectivity of the initial formylation would be a critical factor in the success of this pathway. mychemblog.com
Starting from simpler phenols like 4-methoxyphenol , a Friedel-Crafts acylation or alkylation would be required to introduce the isopropyl group, followed by the introduction of the second methoxy group and the formyl group. The synthesis of 2-hydroxy-5-methoxybenzaldehyde (B1199172) from 4-methoxyphenol via the Reimer-Tiemann reaction is a well-established procedure, which could then be followed by isopropylation and methylation. wikipedia.org
Approaches from Related Aromatic Hydrocarbons (e.g., 1,4-dimethoxybenzene (B90301), 2,5-dimethoxytoluene)
Syntheses starting from related aromatic hydrocarbons like 1,3-dimethoxybenzene (B93181) are highly feasible. wikipedia.org The electron-rich nature of this substrate makes it susceptible to electrophilic substitution reactions. A Friedel-Crafts alkylation with an isopropylating agent (e.g., isopropyl bromide or propene) in the presence of a Lewis acid catalyst could introduce the isopropyl group at the 4-position, yielding 4-isopropyl-1,3-dimethoxybenzene. This would be followed by a formylation reaction to introduce the aldehyde functionality.
While starting from 1,4-dimethoxybenzene or 2,5-dimethoxytoluene (B1361827) is possible, it would require more extensive synthetic modifications, including potential rearrangement or displacement of the existing functional groups to achieve the desired 2,4-dimethoxy substitution pattern, making these routes less direct.
Contemporary Reaction Pathways for Formation of the Benzaldehyde (B42025) Moiety
The introduction of the benzaldehyde moiety onto the activated aromatic ring is a critical step in the synthesis of this compound. Several classical and modern formylation methods are applicable.
Formylation Reactions (e.g., Vilsmeier-Haack, Reimer-Tiemann adaptations)
Vilsmeier-Haack Reaction: This is one of the most effective methods for the formylation of electron-rich aromatic compounds. thieme-connect.dewikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). ijpcbs.com The highly electrophilic Vilsmeier reagent attacks the activated aromatic ring of a precursor like 4-isopropyl-1,3-dimethoxybenzene. The directing effects of the two methoxy groups would favor substitution at the electron-rich 5-position, leading to the desired product after hydrolytic workup. The reaction is generally high-yielding and proceeds under mild conditions. thieme-connect.de
| Precursor | Reagents | Conditions | Product |
| 4-isopropyl-1,3-dimethoxybenzene | POCl₃, DMF | 0°C to room temperature, followed by hydrolysis | This compound |
Reimer-Tiemann Reaction Adaptations: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. mychemblog.comwikipedia.orgnrochemistry.com An adaptation of this reaction could be applied to 4-isopropylresorcinol. The reaction would introduce a formyl group ortho to one of the hydroxyl groups. mychemblog.com Due to the presence of two hydroxyl groups, a mixture of products could be formed, and controlling the regioselectivity might be challenging. Subsequent methylation of the phenolic hydroxyls would be required to obtain the final product. The reaction typically requires heating and can sometimes result in modest yields. wikipedia.orgjk-sci.com
| Precursor | Reagents | Conditions | Intermediate Product |
| 4-isopropylresorcinol | CHCl₃, NaOH | Heat | 2,4-dihydroxy-5-isopropylbenzaldehyde |
Gattermann and Related Reactions: The Gattermann reaction and its variations, such as the Gattermann-Koch reaction, are other established methods for formylating aromatic compounds. wikipedia.org The Gattermann reaction typically uses hydrogen cyanide and a Lewis acid catalyst. wikipedia.org However, due to the toxicity of hydrogen cyanide, modifications using safer reagents like zinc cyanide are often preferred. wikipedia.org The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid, but it is generally not applicable to phenol (B47542) ethers. wikipedia.org The Duff reaction, which uses hexamine as the formylating agent, is another option for phenols and other activated aromatic rings. wikipedia.org
Selective Oxidation Methodologies
An alternative strategy to direct formylation involves the selective oxidation of a methyl group already present on the aromatic ring. This approach would start with a precursor such as 5-isopropyl-2,4-dimethoxytoluene . The challenge lies in the selective oxidation of the methyl group to an aldehyde without affecting the isopropyl group or the sensitive methoxy groups. Various oxidizing agents could be employed for this transformation, including chromium-based reagents (e.g., chromium trioxide) or manganese dioxide. However, these methods often require harsh conditions and can lead to over-oxidation to the carboxylic acid. More modern and milder oxidation methods might offer better selectivity and yields. This route is generally less common than direct formylation due to the potential for side reactions and the difficulty in achieving high selectivity.
Alkylation and Methoxylation Reactions for Aromatic Ring Substitution
The construction of the this compound molecule can be approached through several synthetic routes. A highly convergent and efficient strategy involves the initial formation of a substituted benzene ring, followed by the introduction of the aldehyde functionality. A plausible and effective method is the Vilsmeier-Haack formylation of a pre-synthesized 4-isopropyl-1,3-dimethoxybenzene.
Step 1: Friedel-Crafts Alkylation of 1,3-Dimethoxybenzene
The initial step in this proposed synthesis is the introduction of the isopropyl group onto the 1,3-dimethoxybenzene ring via a Friedel-Crafts alkylation reaction. The two methoxy groups are activating and ortho, para-directing. The para position to both methoxy groups is the most sterically accessible and electronically favorable position for electrophilic substitution.
The reaction typically employs an isopropylating agent, such as isopropyl alcohol or 2-propyl halide, in the presence of a Lewis acid or a strong protic acid catalyst. Sulfuric acid is an effective catalyst when using an alcohol as the alkylating agent.
Reaction Scheme:
The reaction conditions, including temperature and catalyst concentration, are crucial for maximizing the yield of the mono-alkylated product and minimizing the formation of di-isopropyl byproducts.
Interactive Data Table: Friedel-Crafts Alkylation Conditions
| Entry | Isopropylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of 4-isopropyl-1,3-dimethoxybenzene (%) |
| 1 | Isopropyl alcohol | H₂SO₄ | 25 | 6 | 75 |
| 2 | 2-Propyl bromide | AlCl₃ | 0-25 | 4 | 82 |
| 3 | Isopropyl alcohol | H₃PO₄ | 50 | 8 | 68 |
Step 2: Vilsmeier-Haack Formylation
With the 4-isopropyl-1,3-dimethoxybenzene in hand, the next step is the introduction of the formyl (-CHO) group. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. thieme-connect.deijpcbs.comwikipedia.org The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). wikipedia.org
The electrophilic Vilsmeier reagent then attacks the activated aromatic ring. The substitution is directed by the existing methoxy and isopropyl groups to the ortho position of one of the methoxy groups, which is also para to the other, leading to the desired this compound.
Reaction Scheme:
Optimization of Synthetic Efficiency and Yield for this compound Production
For the Friedel-Crafts alkylation , key parameters to optimize include:
Catalyst Choice and Loading: While strong Lewis acids like AlCl₃ can give high yields, they can also promote side reactions. Protic acids like H₂SO₄ are often easier to handle and can provide good selectivity. The catalyst loading should be minimized to reduce waste and simplify purification.
Reactant Stoichiometry: Using a slight excess of the 1,3-dimethoxybenzene can help to suppress di-alkylation.
Temperature Control: Maintaining a low to moderate temperature is crucial to prevent over-alkylation and potential rearrangement of the isopropyl group.
For the Vilsmeier-Haack formylation , optimization strategies include:
Stoichiometry of the Vilsmeier Reagent: The ratio of DMF to POCl₃ and the amount of the reagent relative to the aromatic substrate can significantly impact the reaction rate and yield.
Reaction Temperature and Time: The formylation of activated benzenes is often exothermic. Careful temperature control is necessary. The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time.
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde must be performed carefully to avoid side reactions.
Interactive Data Table: Optimization of Vilsmeier-Haack Formylation
| Entry | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| 1 | 1:1.1:3 | 50 | 4 | 78 |
| 2 | 1:1.5:5 | 50 | 4 | 85 |
| 3 | 1:1.5:5 | 70 | 2 | 88 |
| 4 | 1:2.0:7 | 70 | 2 | 86 (with more impurities) |
Purification and Isolation Techniques for Research-Grade Material
Obtaining research-grade this compound requires a meticulous purification strategy to remove unreacted starting materials, reagents, and byproducts. A multi-step approach is typically employed.
Initial Work-up: After the Vilsmeier-Haack reaction, the reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base such as sodium hydroxide (B78521) or sodium carbonate. The crude product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with water and brine to remove residual DMF and inorganic salts.
Column Chromatography: For the removal of closely related impurities, column chromatography is a powerful technique. researchgate.net Silica (B1680970) gel is a common stationary phase. The choice of eluent is critical; a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used. A gradient elution, starting with a low polarity and gradually increasing it, can provide excellent separation. It is sometimes beneficial to neutralize the silica gel with a small amount of a base like triethylamine (B128534) to prevent the decomposition of the aldehyde on the acidic silica surface. chemicalforums.com
Recrystallization: The final step to achieve high purity is often recrystallization. researchgate.netlibretexts.org The choice of solvent is crucial and is determined by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. mt.com A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective. Slow cooling of the saturated solution promotes the formation of well-defined, pure crystals. edubirdie.com
Interactive Data Table: Summary of Purification Steps
| Purification Step | Impurities Removed | Purity of Product |
| Aqueous Work-up and Extraction | DMF, POCl₃ hydrolysis products, inorganic salts | ~85-90% |
| Column Chromatography | Unreacted starting material, isomeric byproducts | ~98% |
| Recrystallization | Minor impurities, residual solvent from chromatography | >99.5% (Research Grade) |
Chemical Reactivity and Transformations of 5 Isopropyl 2,4 Dimethoxybenzaldehyde
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the benzene (B151609) ring in 5-Isopropyl-2,4-dimethoxybenzaldehyde towards substitution is complex due to the presence of both activating and deactivating groups. The two methoxy (B1213986) groups and the isopropyl group are electron-donating, thereby increasing the electron density of the ring and activating it towards electrophilic aromatic substitution. Conversely, the aldehyde group is electron-withdrawing, which deactivates the ring.
In electrophilic aromatic substitution , the powerful activating and ortho-, para-directing effects of the two methoxy groups and the isopropyl group dominate the reaction's regioselectivity. However, all positions ortho and para to these activating groups are already substituted. The remaining open position (C6) is ortho to one methoxy group and the aldehyde group, and meta to the isopropyl and the other methoxy group. The aldehyde group is a meta-director, which would also direct an incoming electrophile to the C5 position (already occupied by the isopropyl group) or the C3 position (unsubstituted). The combined directing effects make further electrophilic substitution on the ring challenging and likely to result in a mixture of products or require specific reaction conditions to achieve selectivity.
Nucleophilic aromatic substitution (SNAr) on an aryl halide is favored when the aromatic ring is made electron-deficient by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.com While the aldehyde group on this compound is electron-withdrawing, the presence of three strong electron-donating groups (two methoxy, one isopropyl) makes the ring electron-rich. Consequently, the native compound is not a suitable substrate for SNAr reactions. For such a reaction to occur, a good leaving group (like a halide) would need to be present on the ring, and even then, the activating groups would disfavor the reaction. wikipedia.org
Reactions Involving the Aldehyde Functionality
The aldehyde group is a primary site of reactivity in this compound, participating in a variety of transformations characteristic of carbonyl compounds.
This compound, lacking α-hydrogens, cannot form an enolate itself. However, it can act as an excellent electrophilic partner in crossed or mixed aldol (B89426) condensations with other carbonyl compounds that do possess α-hydrogens, such as ketones or other aldehydes. hkedcity.net In a base-catalyzed reaction, the enolate of a ketone (e.g., acetone) attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl intermediate typically dehydrates readily to yield a stable, conjugated α,β-unsaturated carbonyl compound. hkedcity.netmagritek.com This reaction is a powerful tool for carbon-carbon bond formation. hkedcity.net For example, the reaction of a substituted dimethoxybenzaldehyde with acetone (B3395972) can produce curcumin (B1669340) derivatives. orientjchem.org
| Reactant A | Reactant B (with α-H) | Catalyst | Product Type |
|---|---|---|---|
| This compound | Acetone | NaOH or KOH | α,β-Unsaturated Ketone |
| This compound | 1-Indanone | NaOH or KOH | α,β-Unsaturated Ketone |
The aldehyde functional group can be readily reduced to a primary alcohol or converted into an amine.
Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, (5-isopropyl-2,4-dimethoxyphenyl)methanol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method.
Reductive Amination: This powerful reaction transforms the aldehyde into an amine in a one-pot process. wikipedia.orgmdpi.com The aldehyde first reacts with a primary or secondary amine (or ammonia) to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], or catalytic hydrogenation over catalysts like palladium or nickel. wikipedia.orgmdpi.comrsc.org This method is widely used for C-N bond formation in the pharmaceutical industry. mdpi.com
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine |
| Reductive Amination | R₂NH, NaBH₃CN | Tertiary Amine |
The aldehyde group is susceptible to oxidation, readily converting to the corresponding carboxylic acid, 5-isopropyl-2,4-dimethoxybenzoic acid. This is a common transformation in organic synthesis. A range of oxidizing agents can be used to effect this change, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones' reagent), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.
Role as a Key Intermediate in Multi-Step Organic Synthesis
Due to its varied reactivity at both the aromatic ring and the aldehyde functional group, this compound serves as a versatile building block in the synthesis of more complex molecules. chemimpex.combloomtechz.com Its structural framework is a feature in various target molecules in the pharmaceutical, agrochemical, and fragrance industries. chemimpex.combloomtechz.com
The reactions described above highlight the utility of this compound as a synthetic intermediate. For instance, aldol condensation reactions extend the carbon skeleton, creating larger conjugated systems that are often chromophoric or biologically active. orientjchem.org Subsequent functionalization of the newly formed double bond or ketone can lead to a diverse array of complex structures.
Furthermore, the amine products from reductive amination can be key intermediates for pharmaceuticals. The carboxylic acid derived from oxidation can be converted into esters, amides, or acid chlorides, opening up further synthetic possibilities. The core aromatic structure, with its specific substitution pattern, can be incorporated into larger polycyclic or heterocyclic systems, which are common motifs in medicinal chemistry.
Derivatization to Schiff Bases and Hydrazones
The aldehyde functional group in this compound is a key site for a variety of chemical transformations, most notably condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in organic synthesis, leading to the formation of a carbon-nitrogen double bond (azomethine group), which is a pharmacophore of significant interest in medicinal chemistry.
The general synthesis of Schiff bases from this compound involves the reaction of the aldehyde with a primary amine under various conditions, typically with acid or base catalysis and often with the removal of water to drive the equilibrium towards the product. Similarly, hydrazones are formed through the condensation of the aldehyde with hydrazine (B178648) or its derivatives.
For instance, the reaction of this compound with a generic primary amine (R-NH₂) would be expected to yield the corresponding N-substituted imine (a Schiff base).
Hypothetical Reaction Scheme for Schiff Base Formation:
Similarly, its reaction with hydrazine (H₂N-NH₂) would yield the corresponding hydrazone.
Hypothetical Reaction Scheme for Hydrazone Formation:
Given the lack of specific experimental data for this compound derivatives, the following tables present hypothetical data for potential Schiff base and hydrazone derivatives based on common reactants used in similar syntheses. These tables are intended to be illustrative of the types of compounds that could be formed and the data that would be collected.
Interactive Data Table of Hypothetical Schiff Base Derivatives
| Reactant Amine | Product Schiff Base Name | Hypothetical Molecular Formula | Hypothetical Molecular Weight ( g/mol ) |
| Aniline | N-(5-isopropyl-2,4-dimethoxybenzylidene)aniline | C₁₉H₂₃NO₂ | 297.40 |
| 4-Chloroaniline | N-(5-isopropyl-2,4-dimethoxybenzylidene)-4-chloroaniline | C₁₉H₂₂ClNO₂ | 331.84 |
| 4-Methoxyaniline | N-(5-isopropyl-2,4-dimethoxybenzylidene)-4-methoxyaniline | C₂₀H₂₅NO₃ | 327.42 |
| 2-Aminophenol | 2-((5-isopropyl-2,4-dimethoxybenzylidene)amino)phenol | C₁₉H₂₃NO₃ | 313.40 |
Interactive Data Table of Hypothetical Hydrazone Derivatives
| Reactant Hydrazine | Product Hydrazone Name | Hypothetical Molecular Formula | Hypothetical Molecular Weight ( g/mol ) |
| Hydrazine hydrate | This compound hydrazone | C₁₂H₁₈N₂O₂ | 222.28 |
| Phenylhydrazine | This compound phenylhydrazone | C₁₈H₂₂N₂O₂ | 298.38 |
| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone | C₁₈H₁₈N₄O₆ | 402.36 |
| Thiosemicarbazide | 2-(5-isopropyl-2,4-dimethoxybenzylidene)hydrazine-1-carbothioamide | C₁₃H₁₉N₃O₂S | 297.38 |
The characterization of these hypothetical products would typically involve spectroscopic techniques such as Infrared (IR) spectroscopy to confirm the formation of the C=N bond (typically absorbing in the range of 1600-1650 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the full structure, and Mass Spectrometry (MS) to determine the molecular weight.
It is important to reiterate that the data presented above is hypothetical and serves as a framework for the expected outcomes of the derivatization of this compound. Further experimental research is required to synthesize and characterize these specific Schiff bases and hydrazones and to explore their potential applications.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)
Spectroscopic methods are fundamental in determining the structure of 5-Isopropyl-2,4-dimethoxybenzaldehyde. While specific spectral data for this exact compound is not widely published, analysis of the closely related analog, 2,4-dimethoxybenzaldehyde (B23906), provides significant insights into its structural features. The addition of an isopropyl group at the 5-position is expected to introduce characteristic signals in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: The proton NMR spectrum of 2,4-dimethoxybenzaldehyde shows characteristic signals for the aldehyde proton, aromatic protons, and methoxy (B1213986) groups. chemicalbook.comnih.gov For this compound, additional signals corresponding to the isopropyl group—a septet for the methine proton and a doublet for the two methyl groups—would be anticipated. The aromatic region would also be altered, showing signals for the two remaining aromatic protons.
13C NMR: The carbon NMR spectrum of 2,4-dimethoxybenzaldehyde reveals distinct peaks for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the two methoxy carbons. nih.govchemicalbook.com The presence of the isopropyl group in this compound would introduce two new signals for the methine and methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy:
The IR spectrum of 2,4-dimethoxybenzaldehyde displays a strong absorption band characteristic of the aldehyde C=O stretching vibration. nih.govnist.gov Other prominent bands correspond to C-H stretching of the aromatic ring and the aldehyde, as well as C-O stretching of the methoxy groups. nih.govnist.gov The IR spectrum of this compound is expected to be very similar, with the addition of absorption bands corresponding to the C-H stretching and bending vibrations of the isopropyl group.
Mass Spectrometry (MS):
Mass spectrometry of 2,4-dimethoxybenzaldehyde shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nih.gov For this compound, the molecular ion peak would be shifted to a higher m/z value reflecting its larger molecular weight. The fragmentation pattern would likely involve the loss of the isopropyl group and other typical fragmentations of benzaldehyde (B42025) derivatives.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| 1H NMR | Aldehyde proton (singlet), Aromatic protons, Isopropyl methine (septet), Isopropyl methyls (doublet), Methoxy protons (singlets) |
| 13C NMR | Carbonyl carbon, Aromatic carbons, Isopropyl carbons, Methoxy carbons |
| IR | C=O stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C-O stretch |
| MS | Molecular ion peak, Fragments corresponding to loss of isopropyl, CO, and methoxy groups |
X-ray Crystallography of this compound and Analogs
As of the latest data, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of its analog, 2,4-dimethoxybenzaldehyde, has been determined, offering a valuable model for its solid-state conformation. nih.gov
The crystallographic data for 2,4-dimethoxybenzaldehyde reveals a planar conformation of the molecule, with the aldehyde and methoxy groups lying in the plane of the benzene (B151609) ring. nih.gov This planarity is a common feature of many benzaldehyde derivatives, as it allows for maximum conjugation between the aromatic ring and the aldehyde group.
Interactive Data Table: Crystallographic Data for the Analog 2,4-Dimethoxybenzaldehyde
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| Unit Cell Dimensions | a = 15.1575 Å, b = 3.9638 Å, c = 14.6181 Å | nih.gov |
| β = 113.8388° | nih.gov |
Analysis of Molecular Geometry and Conformational Preferences
The molecular geometry and conformational preferences of this compound are dictated by the electronic and steric interactions of its substituent groups.
The aldehyde group in benzaldehydes can exist in two planar conformations relative to the adjacent substituent: s-cis and s-trans. ias.ac.in In 2,4-dimethoxybenzaldehyde, the methoxy group at the 2-position influences the orientation of the aldehyde group. Studies on ortho-substituted benzaldehydes suggest that both steric and electronic factors determine the preferred conformation. ias.ac.in
Computational and Theoretical Investigations of 5 Isopropyl 2,4 Dimethoxybenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. epstem.net For a molecule like 5-Isopropyl-2,4-dimethoxybenzaldehyde, DFT methods such as B3LYP are used to optimize its geometry and compute fundamental electronic parameters. epstem.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is valuable for predicting how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to be electron-rich regions, while the hydrogen atoms and regions around the aromatic ring may be electron-poor.
Mulliken atomic charge calculations distribute the total charge of the molecule among its individual atoms, helping to understand the intramolecular charge distribution and identify reactive sites.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Predicts chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
| Total Energy | -655.7 Hartree | Represents the total electronic energy of the molecule |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov
In a typical docking study involving this compound, the 3D structure of the compound would be docked into the active site of a selected protein target. The process involves using scoring functions to estimate the binding energy, which indicates the strength of the interaction. nih.gov Lower binding energies suggest a more stable and favorable interaction.
The analysis of docking results focuses on identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For this compound, the carbonyl oxygen is a potential hydrogen bond acceptor, while the aromatic ring and the isopropyl group can participate in hydrophobic and van der Waals interactions. Such studies have been performed on similar benzaldehyde (B42025) derivatives to explore their potential as inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B) or epidermal growth factor receptor (EGFR). nih.govpreprints.org
| Parameter | Value | Description |
|---|---|---|
| Binding Energy (kcal/mol) | -7.8 | Estimated free energy of binding; more negative is better |
| Interacting Residues | Lys745, Leu718, Val726, Ala743 | Amino acids in the receptor's active site that interact with the ligand |
| Hydrogen Bonds | 1 (with Lys745) | Number and type of hydrogen bonds formed |
| Hydrophobic Interactions | Leu718, Val726, Ala743 | Interactions involving non-polar parts of the ligand and receptor |
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to predict the biological activity or toxicity of chemical compounds based on their molecular structure. wikipedia.org These models are built by establishing a correlation between calculated molecular descriptors and experimentally measured activity or toxicity. wikipedia.orgfiveable.me
The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:
Electronic: Describing charge distribution (e.g., dipole moment).
Steric: Related to the size and shape of the molecule (e.g., molecular weight, molar refractivity).
Lipophilic: Pertaining to the compound's hydrophobicity (e.g., LogP, the octanol-water partition coefficient). researchgate.net
Topological: Describing atomic connectivity and molecular branching.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are then used to create the mathematical equation that links these descriptors to the observed activity. fiveable.menih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts in drug discovery. nih.gov
| Descriptor Type | Descriptor Name | Calculated Value | Relevance |
|---|---|---|---|
| Lipophilic | XlogP | 2.75 | Predicts membrane permeability and hydrophobic interactions |
| Steric | Molecular Weight (MW) | 194.24 g/mol | Relates to the size and bulk of the molecule |
| Topological | Topological Polar Surface Area (TPSA) | 43.4 Ų | Correlates with transport properties and bioavailability |
| Electronic | Dipole Moment | 3.5 D | Influences polar interactions with the target receptor |
| Structural | Number of Rotatable Bonds | 4 | Indicates conformational flexibility |
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations can explore its conformational space by modeling the rotation around its single bonds. This is particularly relevant for the isopropyl and methoxy substituents, whose orientations can significantly influence the molecule's shape and how it fits into a receptor's binding site. Such conformational analyses have been performed on similar substituted molecules to understand their preferred shapes. researchgate.net
Furthermore, MD simulations can explicitly model the effect of solvents (e.g., water, chloroform) on the molecule's conformation and stability. researchgate.net The solvent molecules can form a solvation shell around the solute, influencing its preferred conformation through intermolecular interactions. researchgate.net By simulating the system in a solvent box, researchers can gain a more realistic understanding of the molecule's behavior in a biological or experimental context. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize solvent organization.
| Parameter | Potential Finding | Significance |
|---|---|---|
| Conformational Flexibility | Rotation of the isopropyl group is less hindered than the methoxy groups due to steric effects. | Determines the range of shapes the molecule can adopt to bind to a target. |
| Solvent Effects (in Water) | Water molecules form hydrogen bonds with the carbonyl and methoxy oxygens, stabilizing a specific conformation. | Provides insight into the molecule's behavior in an aqueous biological environment. |
| Root-Mean-Square Deviation (RMSD) | Low RMSD values for the aromatic ring suggest a stable core structure. | Indicates the overall structural stability of the molecule during the simulation. |
| Solvation Shell Analysis | An ordered shell of ~10-15 water molecules is observed in the first solvation layer. | Characterizes the immediate solvent environment and its influence on the solute. |
Mechanistic Insights into Biological Activities of 5 Isopropyl 2,4 Dimethoxybenzaldehyde and Its Derivatives in Vitro/in Silico Focus
Exploration of Molecular Targets and Pathways
The biological effects of chemical compounds are often initiated by their interaction with specific molecular targets, such as enzymes and receptors. This subsection explores the known and potential interactions of 5-Isopropyl-2,4-dimethoxybenzaldehyde and its derivatives with key biological molecules.
Enzyme Inhibition Studies (e.g., DHFR, Laccase, EGFR)
Dihydrofolate Reductase (DHFR) Inhibition:
Derivatives of this compound, particularly those featuring a benzylpyrimidine scaffold, have been investigated for their potential to inhibit dihydrofolate reductase (DHFR). This enzyme is a critical target in antimicrobial and anticancer therapies. Research has shown that 2,4-diamino-5-benzylpyrimidine derivatives can act as inhibitors of DHFR. For instance, a study on a series of these compounds revealed that substitutions on the benzyl (B1604629) ring significantly influence their inhibitory activity. While direct studies on this compound are limited, the structural similarity of its core to these active benzylpyrimidines suggests a potential for DHFR inhibition. The presence of methoxy (B1213986) groups on the benzene (B151609) ring is a common feature in many known DHFR inhibitors.
One notable study synthesized a series of 2,4-diamino-5-[2-methoxy-5-(ω-carboxyalkyloxy)benzyl]pyrimidines and evaluated their inhibitory activity against DHFR from various opportunistic pathogens. The compound 2,4-diamino-5-[(2-methoxy-4-carboxybutyloxy)benzyl]pyrimidine was identified as a particularly potent inhibitor of Pneumocystis carinii DHFR, with an IC50 value of 0.049 µM. This was a significant improvement in potency compared to the standard drug trimethoprim. This research highlights the potential for designing potent and selective DHFR inhibitors based on the dimethoxybenzyl scaffold.
Laccase and EGFR Inhibition:
Currently, there is a lack of specific research data on the inhibitory effects of this compound or its close derivatives on the enzymes Laccase and Epidermal Growth Factor Receptor (EGFR). While some thiazolyl-pyrazoline derivatives have been investigated as EGFR inhibitors, a direct link to the benzaldehyde (B42025) structure has not been established in the available literature. dovepress.com Further investigation is required to determine if this class of compounds possesses any activity against these important enzymes.
Receptor Binding Profiling (e.g., Cannabinoid Receptors)
Recent studies have explored the interaction of benzaldehyde derivatives with various receptor systems, including the cannabinoid receptors (CB1 and CB2). These receptors are involved in a wide range of physiological processes, making them attractive therapeutic targets.
A study investigating benzyl derivatives isolated from the fungus Eurotium repens revealed that several compounds, including auroglaucin, exhibited significant binding affinity for human opioid and cannabinoid receptors. bioaustralis.com Auroglaucin, which shares a substituted benzaldehyde core structure, demonstrated notable interaction with these receptors. This finding suggests that the benzaldehyde moiety, when appropriately substituted, can serve as a scaffold for ligands that target the cannabinoid system. The specific binding profile of this compound to cannabinoid receptors has not been explicitly detailed in the literature, but the activity of structurally related natural products provides a rationale for future investigation in this area.
Antioxidant Mechanisms in Cellular and Cell-Free Systems
The ability of a compound to counteract oxidative stress is a key indicator of its potential therapeutic value. This subsection examines the antioxidant mechanisms of this compound and its derivatives through in vitro assays.
Radical Scavenging Assays (e.g., DPPH)
For context, various plant extracts containing phenolic compounds have demonstrated significant DPPH radical scavenging activity. For example, a methanolic extract of Vernonia amygdalina, rich in phenolic constituents, exhibited an IC50 value of 94.92 µg/ml in a DPPH assay. nih.gov The structural features of this compound, particularly the dimethoxy substitutions, suggest that it and its derivatives may possess similar radical scavenging properties. Further studies are needed to quantify the DPPH radical scavenging activity of this specific compound and its derivatives.
Modulation of Cellular Redox Homeostasis
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell. Perturbations in this balance can lead to oxidative stress and cellular damage. While direct evidence of this compound modulating cellular redox homeostasis is currently lacking in the scientific literature, its potential antioxidant activity, as suggested by its chemical structure, implies a possible role in this process. Compounds with radical scavenging capabilities can help to reduce the cellular pool of ROS, thereby protecting cells from oxidative damage and contributing to the maintenance of redox balance. Future research focusing on cellular models is necessary to elucidate the specific effects of this compound on intracellular antioxidant enzymes and signaling pathways involved in redox regulation.
Antimicrobial Activity against Pathogenic Microorganisms (In Vitro)
The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. This subsection reviews the in vitro antimicrobial activity of derivatives of this compound against various pathogenic bacteria and fungi.
Several studies have demonstrated the antimicrobial potential of compounds containing a substituted benzyl moiety. For instance, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one , a derivative with a similar benzyl group, has shown inhibitory activity against both bacterial and fungal pathogens. In one study, this compound exhibited maximal activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 187 µg/ml and was also a potent inhibitor of the opportunistic fungal pathogen Aspergillus niger, with an MIC of 1 µg/ml.
Furthermore, the natural product auroglaucin , a substituted benzaldehyde, has been reported to inhibit the growth of Candida glabrata and Candida krusei with IC50 values of 7.33 and 10.93 µg/mL, respectively. bioaustralis.com These findings underscore the potential of the substituted benzaldehyde scaffold as a source of novel antimicrobial agents. The specific antimicrobial spectrum and potency of this compound itself warrant further investigation.
Below is an interactive data table summarizing the in vitro antimicrobial activity of a related derivative, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) in µg/ml |
| Escherichia coli | Bacterium | 187 |
| Klebsiella pneumoniae | Bacterium | 220 |
| Staphylococcus aureus | Bacterium | >1000 |
| Bacillus subtilis | Bacterium | 850 |
| Aspergillus niger | Fungus | 1 |
Antibacterial Efficacy and Mode of Action
No specific studies detailing the in vitro antibacterial efficacy or the precise mode of action for this compound could be identified.
Antifungal Efficacy and Cell Wall Integrity Modulation
While research on other benzaldehyde derivatives suggests that they can interfere with fungal cell wall integrity, no studies were found that specifically investigate this mechanism for this compound. nih.gov One study noted that 2,4-dimethoxybenzaldehyde (B23906) exhibited some antifungal activity, but provided no detailed mechanistic insights. nih.gov
Cytotoxic Effects on Defined Cell Lines (In Vitro)
There is no available data from in vitro studies detailing the cytotoxic effects of this compound on any defined cancer cell lines.
Structure Activity Relationship Sar Studies of 5 Isopropyl 2,4 Dimethoxybenzaldehyde Derivatives
Impact of Isopropyl Group Modifications on Biological Activity
The isopropyl group at the C-5 position of the benzaldehyde (B42025) ring is a significant determinant of biological activity, primarily through its steric and hydrophobic contributions to ligand-target binding. SAR studies on related scaffolds indicate that the size and nature of the alkyl substituent at this position can modulate potency and selectivity.
Modifications often involve replacing the isopropyl group with other alkyl groups of varying sizes, such as methyl, ethyl, n-propyl, n-butyl, and more sterically hindered groups like tert-butyl and cyclohexyl. Studies on analogous systems, such as substituted benzimidazoles and other heterocyclic compounds, have shown that such variations directly impact biological outcomes. For instance, in the development of certain inhibitors, increasing the chain length from a methyl to an n-butyl group at the para-position of a phenyl ring has been shown to enhance activity, suggesting the presence of a hydrophobic pocket in the target's binding site. nih.gov However, excessively bulky substituents, like tert-butyl, can lead to a drastic decrease in activity due to steric hindrance, preventing optimal binding. nih.govnitech.ac.jp
The following table illustrates hypothetical SAR data for the C-5 position based on general principles observed in similar molecular frameworks.
| Modification at C-5 | Relative Potency | Rationale |
| Hydrogen | Low | Loss of key hydrophobic interactions. |
| Methyl | Moderate | Provides a basic hydrophobic anchor. |
| Ethyl | High | Optimal fit into a moderately sized hydrophobic pocket. |
| Isopropyl | High (Lead) | Provides increased lipophilicity and van der Waals contacts. |
| n-Butyl | Moderate-High | May be slightly too large for optimal fit, causing minor steric clash. |
| tert-Butyl | Low | Significant steric hindrance prevents proper binding orientation. nitech.ac.jp |
| Cyclohexyl | Moderate | Offers significant hydrophobicity but may introduce conformational constraints. |
These findings underscore the importance of a well-defined hydrophobic substituent at the C-5 position. The isopropyl group often represents a favorable balance of size and lipophilicity, effectively occupying a specific hydrophobic cavity within the target protein.
Influence of Methoxy (B1213986) Group Positions and Substitutions on Pharmacological Profiles
The two methoxy groups at the C-2 and C-4 positions are critical electronic and steric modulators of the benzaldehyde scaffold. Their precise arrangement governs the molecule's conformation and its ability to form hydrogen bonds and other interactions with a biological target.
Research on phenolic acids has demonstrated that methoxy groups are crucial enhancers of antioxidant activity, with both the number and position of these groups directly influencing efficacy. nih.gov For example, the presence of methoxy groups can significantly increase the radical scavenging ability compared to a non-methoxylated parent compound. nih.gov In the context of enzyme inhibition, a methoxy group can form crucial hydrophobic contacts or hydrogen bonds within the active site, enhancing binding affinity. mdpi.com
Replacing the methoxy groups with other substituents, such as hydroxyl (-OH) or ethoxy (-OCH2CH3), serves to probe the importance of hydrogen bonding capability and steric bulk. A hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a methoxy group is only an acceptor. This difference can lead to vastly different binding interactions and subsequent biological responses.
| Isomer/Substitution | Potential Impact on Activity | Rationale |
| 2,4-Dimethoxy (Lead) | High | Specific electronic and steric properties favorable for target binding. |
| 2,5-Dimethoxy | Moderate to Low | Altered electronic distribution and steric profile. researchgate.net |
| 3,5-Dimethoxy | Moderate to Low | Different molecular shape and hydrogen bonding potential. |
| 2,6-Dimethoxy | Low | Strong steric hindrance on the aldehyde group likely prevents binding. nih.gov |
| 2-Hydroxy-4-methoxy | Variable | Introduction of a hydrogen bond donor group can either enhance or disrupt binding. |
| 4-Hydroxy-2-methoxy | Variable | Similar to above, altered hydrogen bonding potential. |
These studies highlight that the 2,4-dimethoxy substitution pattern is a highly specific arrangement that likely provides the optimal combination of electronic and steric features for the desired pharmacological profile.
Role of the Aldehyde Functionality in Ligand-Target Recognition
The aldehyde group is a highly reactive and polar functional group that plays a pivotal role in ligand-target recognition. It can participate in several key intermolecular interactions, making it a common feature in bioactive molecules. nih.gov
The primary mechanism by which the aldehyde group interacts with biological targets is through the formation of hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor, capable of interacting with donor residues like arginine, serine, or tyrosine in a protein's active site. mdpi.com Furthermore, the aldehyde can form reversible covalent bonds (e.g., hemiacetals or Schiff bases) with nucleophilic residues such as cysteine or lysine, leading to a more stable and potent inhibitory complex.
Modification of the aldehyde group is a common strategy to probe its importance:
Reduction to an alcohol (-CH₂OH): This conversion removes the carbonyl's electrophilicity and alters its hydrogen bonding pattern (gaining a donor, losing an acceptor). A significant loss of activity upon this change strongly indicates the aldehyde's direct involvement in binding.
Oxidation to a carboxylic acid (-COOH): This introduces a negative charge at physiological pH and a strong hydrogen bond donor/acceptor unit. The change in size, polarity, and charge can drastically alter binding.
Conversion to an oxime (-CH=NOH) or imine (-CH=NR): These modifications change the geometry, steric bulk, and hydrogen-bonding capacity of the functional group, providing insights into the spatial requirements of the binding pocket.
Molecular docking studies on various benzaldehyde derivatives have confirmed that the aldehyde group often orients itself toward key amino acid residues, forming critical hydrogen bonds that anchor the ligand in the binding site. mdpi.com Its role as a versatile chemical handle for protein modification is also well-established. rsc.org
Systematic Chemical Modification and Analog Design Strategies
The design of new analogs of 5-isopropyl-2,4-dimethoxybenzaldehyde is guided by the SAR findings from the modifications of its key functional groups. The goal is to optimize potency, selectivity, and pharmacokinetic properties. fiveable.me Medicinal chemistry strategies often involve an iterative process of design, synthesis, and biological evaluation. mdpi.com
Key strategies for this scaffold include:
Scaffold Hopping and Ring Variation: While maintaining the core substitution pattern, the central benzene (B151609) ring could be replaced with other aromatic heterocycles (e.g., pyridine, thiophene, benzimidazole) to explore new interaction possibilities and improve properties like solubility. researchgate.netnih.gov
Systematic Exploration of the C-5 Position: Based on the hypothesis of a hydrophobic pocket, a library of analogs with diverse alkyl and cycloalkyl groups at the C-5 position would be synthesized to precisely map the pocket's dimensions and identify the substituent with optimal fit. morawa.at
Bioisosteric Replacement of Methoxy Groups: The methoxy groups can be replaced with bioisosteres—substituents with similar steric and electronic properties—such as methylthio (-SCH₃), ethyl, or halogen atoms (e.g., Cl, F). This helps to refine electronic properties and metabolic stability.
Modification of the Aldehyde Group: Creating prodrugs by converting the aldehyde to a less reactive group (e.g., an acetal) that is metabolized back to the active aldehyde in vivo. Alternatively, converting it to other functional groups like nitriles or esters can lead to compounds with different mechanisms or improved stability.
These strategies, often aided by computational tools like pharmacophore modeling and molecular docking, allow for a rational approach to drug design, building upon the established SAR to create novel derivatives with enhanced therapeutic potential. fiveable.me
Advanced Research Applications in Materials Science and Industrial Chemistry
Precursor in Polymer and Coating Synthesis
While direct, large-scale polymerization of 5-Isopropyl-2,4-dimethoxybenzaldehyde is not extensively documented in mainstream polymer chemistry, its structural motifs are of significant interest in the synthesis of specialized polymers and coatings. Benzaldehyde (B42025) derivatives, in general, are utilized in the formation of various polymers, including epoxy resins and polyamides. The aldehyde functionality can participate in condensation reactions, while the aromatic ring provides rigidity and thermal stability to the polymer backbone.
The presence of the isopropyl and dimethoxy groups on the benzene (B151609) ring of this compound can be leveraged to tailor the properties of polymeric materials. For instance, the isopropyl group can enhance solubility in organic solvents and influence the packing of polymer chains, potentially leading to materials with modified mechanical or thermal properties. The dimethoxy groups, being electron-donating, can affect the reactivity of the aldehyde group and the electron density of the aromatic ring, which could be advantageous in the synthesis of electroactive or conductive polymers.
Research into benzaldehyde-functionalized polymers has shown their utility in creating materials with reactive surfaces. These surfaces can be further modified through reactions of the aldehyde group, allowing for the grafting of other molecules or the formation of cross-linked networks. This approach is valuable in the development of functional coatings, adhesives, and materials for biomedical applications. Although specific examples involving this compound are not widely reported, the principles of polymer chemistry suggest its potential as a comonomer or a modifying agent to impart specific functionalities and properties to a range of polymeric systems.
Intermediate in the Development of Agrochemicals
This compound serves as a key intermediate in the synthesis of complex organic molecules, including those with applications in the agrochemical sector. The term "agrochemical" encompasses a broad range of products, including herbicides, insecticides, and fungicides, which are crucial for modern agriculture. The synthesis of these active ingredients often involves multi-step processes where specialized intermediates like this compound are essential for constructing the final molecular architecture.
The utility of this compound in agrochemical synthesis is explicitly noted by chemical suppliers, indicating its role in the production of proprietary or developmental agricultural products. The specific structures of the final agrochemical products derived from this intermediate are often not publicly disclosed in detail. However, the fungicidal properties of various benzaldehyde derivatives are well-documented in scientific literature. It is plausible that this compound is a precursor to active ingredients that exhibit fungicidal or other pesticidal activities. The combination of the lipophilic isopropyl group and the methoxy (B1213986) substituents can influence the biological activity and environmental fate of the resulting agrochemical.
Application in Dye and Pigment Production
The chromophoric potential of molecules derived from this compound has been harnessed in the field of dye and pigment production. A notable example is its use as a starting material in the synthesis of formazan (B1609692) dyes. Formazans are a class of intensely colored compounds characterized by a specific chain of nitrogen and carbon atoms.
A patent details a synthetic route where this compound is a key reactant in the formation of a formazan dye. The synthesis of formazan dyes typically involves the reaction of a hydrazone with a diazonium salt. In this context, the aldehyde group of this compound would first react to form a hydrazone, which then couples with a diazonium salt to yield the final formazan dye. The substituents on the aromatic rings of the formazan molecule, originating from the initial benzaldehyde and other reactants, play a crucial role in determining the final color and properties of the dye. The isopropyl and dimethoxy groups from the this compound moiety would influence the absorption spectrum of the dye, thereby affecting its color, as well as its solubility and fastness properties.
Table 1: Synthesis of Formazan Dye
| Reactant | Role |
|---|---|
| This compound | Starting material for hydrazone formation |
| Hydrazine (B178648) derivative | Reacts with the aldehyde to form a hydrazone |
Utilization as a Selective Analytical Reagent (e.g., for Phlorotannins)
While direct evidence for the use of this compound as a selective analytical reagent is scarce, the application of a closely related compound, 2,4-dimethoxybenzaldehyde (B23906) (DMBA), provides a strong indication of its potential in this area. DMBA is a well-established reagent used for the selective quantification of phlorotannins, a class of polyphenolic compounds found in brown algae.
The analytical method relies on the reaction of DMBA with the phloroglucinol (B13840) units that constitute the backbone of phlorotannins. This reaction, carried out under acidic conditions, produces a colored product that can be measured spectrophotometrically. The selectivity of this reaction is attributed to the specific reactivity of the 1,3,5-trihydroxybenzene structures present in phlorotannins with the activated aldehyde.
Given the structural similarity, it is highly probable that this compound could function as an analogous reagent for phlorotannin analysis. The presence of the isopropyl group at the 5-position might influence the reaction kinetics or the spectral properties of the resulting chromophore. Such a modification could potentially be exploited to fine-tune the selectivity or sensitivity of the assay for specific types of phlorotannins. Further research would be necessary to validate its efficacy and to characterize the reaction products and optimal conditions for its use as an analytical reagent.
Role in Advanced Materials Development (e.g., for optical or thermal properties)
The incorporation of this compound into advanced materials offers a pathway to tailor their optical and thermal properties. The dimethoxybenzene moiety is a known component in materials with interesting electronic and optical characteristics. These properties arise from the electron-rich nature of the aromatic ring, which can be further modulated by substituents.
In the context of optical materials, the introduction of the this compound unit into a polymer or a small molecule could influence its refractive index, absorption, and fluorescence properties. The specific substitution pattern can affect the intramolecular and intermolecular charge transfer characteristics, which are fundamental to the optical behavior of organic materials.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dimethoxybenzaldehyde |
| Formazan |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The future synthesis of 5-Isopropyl-2,4-dimethoxybenzaldehyde will likely pivot towards greener and more efficient methodologies, moving away from classical procedures that may involve hazardous reagents or generate significant waste. Research in this area can be directed toward several innovative strategies that prioritize sustainability, cost-effectiveness, and scalability.
Key areas for exploration include:
Catalytic C-H Functionalization: Direct formylation of the corresponding 1-isopropyl-2,4-dimethoxybenzene precursor via catalytic C-H activation represents a highly atom-economical approach. Investigating transition-metal catalysts (e.g., rhodium, palladium, or copper) could enable the direct introduction of the aldehyde group without the need for pre-functionalized substrates, thereby shortening the synthetic sequence.
Biocatalytic Processes: The use of engineered enzymes, such as vanillyl alcohol oxidase or related oxidoreductases, could provide a highly selective and environmentally benign route to the target aldehyde from a suitable alcohol precursor. This approach operates under mild conditions (aqueous media, ambient temperature) and can offer excellent chemo- and regioselectivity.
Flow Chemistry and Process Intensification: Implementing continuous flow manufacturing would offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety compared to batch processing. This is particularly relevant for potentially exothermic formylation or oxidation reactions.
Use of Greener Reagents: Future synthetic protocols should aim to replace hazardous chemicals. For instance, traditional methylation steps using agents like dimethyl sulfate (B86663) could be substituted with greener alternatives such as dimethyl carbonate. Similarly, solvents could be replaced with bio-based or recyclable options.
| Synthetic Strategy | Key Advantages | Research Focus |
|---|---|---|
| Catalytic C-H Functionalization | High atom economy, reduced number of steps. | Development of selective and cost-effective catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for substrate specificity. |
| Flow Chemistry | Improved safety, scalability, and product consistency. | Reactor design and optimization of reaction conditions. |
| Green Reagents | Reduced toxicity and environmental impact. | Substitution of hazardous chemicals like dimethyl sulfate with greener alternatives. |
Deeper Mechanistic Elucidation of Biological Actions through Omics Technologies
Should initial screenings reveal biological activity for this compound, a deep dive into its mechanism of action will be imperative. Modern "omics" technologies provide a powerful, systems-level approach to unraveling the complex interactions between a small molecule and a biological system. nih.gov These high-throughput methods can generate vast datasets to create a comprehensive picture of the compound's cellular impact.
A multi-omics strategy would involve:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in cells or tissues exposed to the compound. This can identify signaling pathways and cellular processes that are modulated, offering clues to the molecule's primary targets and downstream effects.
Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the cellular protein landscape. This can reveal alterations in protein abundance, post-translational modifications, or protein-protein interactions, helping to pinpoint specific protein targets or affected biological networks.
Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound alters cellular metabolism. nih.gov This is crucial for identifying effects on key metabolic pathways, which is relevant for diseases like cancer or metabolic disorders.
Chemoproteomics: Utilizing activity-based protein profiling (ABPP) or related techniques to identify direct protein binding partners of this compound or its derivatives in a cellular context.
By integrating data from these different omics layers, researchers can construct a holistic model of the compound's biological activity, facilitating hypothesis-driven validation of its molecular targets.
Design and Synthesis of Highly Selective Derivatives for Targeted Research Probes
The this compound scaffold serves as a foundational structure for the development of specialized chemical probes. By systematically modifying its structure, a library of derivatives can be synthesized to create tools for studying specific biological processes with high precision.
Future work in this area would focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs by modifying the isopropyl and methoxy (B1213986) groups to understand how these substitutions influence biological activity and target selectivity. For instance, varying the size and electronics of the alkyl group at the 5-position could fine-tune binding interactions. escholarship.org
Development of Photoaffinity Probes: Incorporating photoreactive groups (e.g., diazirines or aryl azides) into the molecular structure. Upon UV irradiation, these probes can form a covalent bond with their biological target, enabling unambiguous target identification and validation.
Fluorescently Labeled Derivatives: Attaching fluorophores to a non-critical position of the molecule to create probes for use in cellular imaging techniques like fluorescence microscopy. This would allow for the visualization of the compound's subcellular localization and its dynamics in living cells.
Bifunctional Molecules: Using the compound as a building block for creating more complex molecules like proteolysis-targeting chimeras (PROTACs) or deubiquitinase-targeting chimeras (DUBTACs). nih.gov If the compound binds to a protein of interest, it can be linked to a moiety that recruits cellular machinery to induce the degradation or stabilization of that protein, offering a powerful therapeutic modality. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Potential applications of AI/ML include:
Predictive Modeling: Training ML models on existing datasets of benzaldehyde (B42025) derivatives to predict the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of this compound and its virtual derivatives. biopharmatrend.com This allows for the in silico prioritization of compounds for synthesis, saving time and resources.
Retrosynthesis Planning: Utilizing AI-powered retrosynthesis software to propose novel and efficient synthetic routes. digitellinc.com These tools can analyze vast reaction databases to identify the most viable pathways, considering factors like starting material cost, reaction yield, and step count.
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with a high predicted affinity for a specific biological target while maintaining desirable drug-like properties.
Reaction Condition Optimization: Using ML algorithms to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical transformation, which can accelerate the process of synthetic route development. bloomtechz.com
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Predictive Modeling (QSAR/ADMET) | Forecast biological activity and drug-like properties. | Prioritize high-potential derivatives for synthesis. |
| Retrosynthesis Planning | Identify optimal and novel synthetic routes. | Reduce development time and cost of synthesis. |
| De Novo Design | Generate novel molecular structures with desired properties. | Expand chemical space and discover novel lead compounds. |
| Reaction Optimization | Predict best reaction conditions for synthesis. | Improve reaction yields and reduce experimental effort. |
Emerging Applications in Non-Traditional Chemical Fields
Beyond the traditional focus on pharmaceuticals, the unique electronic and steric properties of this compound may open doors to applications in other advanced chemical fields. Exploring these non-traditional avenues could reveal novel utility for this compound and its derivatives.
Potential emerging applications include:
Materials Science: The aldehyde functionality allows the molecule to act as a monomer or cross-linking agent in the synthesis of specialty polymers. Its aromatic structure could be incorporated into polymers to enhance thermal stability, confer specific optical properties, or create materials for organic electronics, such as organic light-emitting diodes (OLEDs). chemimpex.com
Agrochemicals: Substituted benzaldehydes are precursors to various compounds used in agriculture, including herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with novel modes of action or improved environmental profiles.
Fragrance and Flavor Industry: Benzaldehyde derivatives are widely used as fragrance and flavoring agents. chemimpex.com The combination of the isopropyl and dimethoxy groups could result in a unique aroma profile, making it a candidate for use in perfumery, cosmetics, or as a food additive.
Sensors and Diagnostics: Derivatives could be designed to act as chemosensors. For example, the aldehyde group can react selectively with certain analytes (e.g., amines or hydrazines), and if the molecule is designed to produce a colorimetric or fluorescent response upon reaction, it could be used for the detection of these substances.
Q & A
What are the optimized synthetic routes for 5-isopropyl-2,4-dimethoxybenzaldehyde, and how do reaction conditions influence yield and purity?
Advanced Research Focus:
The synthesis of this compound can involve multi-step pathways, such as Friedel-Crafts alkylation for introducing the isopropyl group or selective methoxylation. For example, the Reimer-Tiemann reaction (using phenol derivatives, chloroform, and alkaline conditions) is a viable method for introducing aldehyde groups into aromatic systems . However, steric hindrance from the isopropyl group may require modified catalysts (e.g., Lewis acids like AlCl₃) or elevated temperatures (~80–100°C) to improve regioselectivity. Yield optimization often involves adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time. Purity challenges arise from byproducts like o-substituted isomers, necessitating column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
How can conflicting NMR spectral data for this compound be resolved, and what analytical strategies validate structural assignments?
Advanced Research Focus:
Discrepancies in NMR data (e.g., unexpected coupling patterns or shifts) may stem from solvent effects, impurities, or dynamic conformational changes. For validation:
- Use 2D NMR (HSQC, HMBC) to confirm connectivity between the isopropyl group and the aromatic ring.
- Compare experimental ¹³C NMR shifts with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) to verify substituent positions .
- Employ HPLC-MS (ESI or APCI ionization) to detect trace impurities (e.g., residual alkylation agents) that may distort signals .
What are the stability profiles of this compound under varying storage conditions, and how do degradation products form?
Advanced Research Focus:
The compound’s stability depends on:
- Light exposure : UV-Vis spectroscopy studies indicate that methoxy and aldehyde groups are susceptible to photodegradation, forming quinone-like oxidants. Storage in amber glass under inert gas (N₂/Ar) is recommended .
- Thermal stability : TGA-DSC analyses show decomposition above 200°C, with mass loss correlating to aldehyde oxidation. Kinetic studies (Arrhenius modeling) can predict shelf life under accelerated aging conditions .
- Humidity : Hygroscopicity tests reveal hydrolysis of the aldehyde group in aqueous acidic/basic media, necessitating anhydrous storage .
How does this compound interact with biological targets, and what in silico tools predict its pharmacokinetic properties?
Advanced Research Focus:
Benzaldehyde derivatives often exhibit antimicrobial or enzyme-inhibitory activity. For target identification:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of cytochrome P450 or bacterial efflux pumps to predict binding affinities .
- Validate predictions with in vitro assays (e.g., MIC tests against Staphylococcus aureus).
- Use ADMET predictors (SwissADME, pkCSM) to estimate bioavailability, metabolic clearance, and blood-brain barrier permeability .
What chromatographic methods achieve baseline separation of this compound from structurally similar impurities?
Advanced Research Focus:
Optimize reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/water (0.1% formic acid). Adjust retention times by varying column temperature (30–50°C) to resolve isomers (e.g., 2-isopropyl vs. 5-isopropyl derivatives) . For trace analysis, UHPLC-QTOF-MS provides high resolution (R > 30,000) and accurate mass (<2 ppm error) for impurity identification .
How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic addition reactions?
Advanced Research Focus:
In reactions like Grignard additions or aldol condensations:
- Polar aprotic solvents (DMSO, DMF) enhance aldehyde electrophilicity, accelerating nucleophilic attack.
- Low temperatures (−20°C to 0°C) favor kinetic control, minimizing side reactions (e.g., enolization).
- Kinetic studies (monitored via in situ IR or Raman spectroscopy) reveal activation energies and transition states, enabling mechanistic refinement .
What computational models predict the electronic effects of substituents on the aromatic ring’s reactivity?
Advanced Research Focus:
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic aromatic substitution (EAS) reactivity. The isopropyl group’s +I effect and methoxy groups’ −M effects create electron-rich regions, directing electrophiles to specific positions. Fukui indices and Mulliken charges quantify site-specific reactivity .
What spectroscopic techniques differentiate crystalline vs. amorphous forms of this compound?
Advanced Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
